tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a cyano group at the 5-position, an iodine atom at the 3-position, and a tert-butyl ester at the 1-position of the indole ring. It is typically a white to light-yellow crystalline powder .
Scientific Research Applications
tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.
Organic synthesis: The compound is used in the development of new synthetic methodologies and the synthesis of complex organic molecules.
Material science: It can be used in the preparation of novel materials with unique properties
Safety and Hazards
Preparation Methods
The synthesis of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the cyano group: This is typically done through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol
Chemical Reactions Analysis
tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The iodine atom at the 3-position can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The cyano group can be reduced to an amine, or the indole ring can undergo oxidation to form different derivatives.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Mechanism of Action
The mechanism of action of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The cyano and iodine groups can play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:
tert-Butyl 5-bromo-1H-indole-1-carboxylate: Similar structure but with a bromine atom instead of iodine.
tert-Butyl 5-cyano-1H-indole-1-carboxylate: Lacks the iodine atom at the 3-position.
tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate: The cyano group is at the 6-position instead of the 5-position
Properties
IUPAC Name |
tert-butyl 5-cyano-3-iodoindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-6-9(7-16)4-5-12(10)17/h4-6,8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADLXNFRAAUWAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590136 |
Source
|
Record name | tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864685-26-7 |
Source
|
Record name | 1,1-Dimethylethyl 5-cyano-3-iodo-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864685-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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